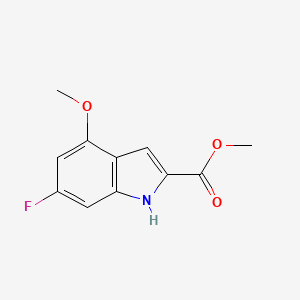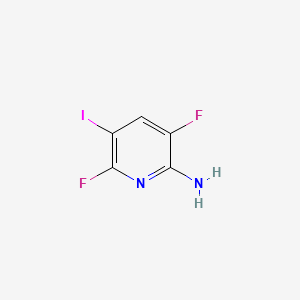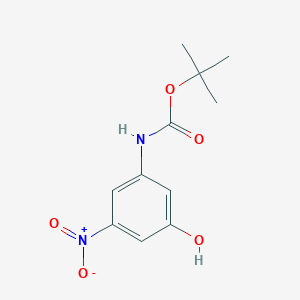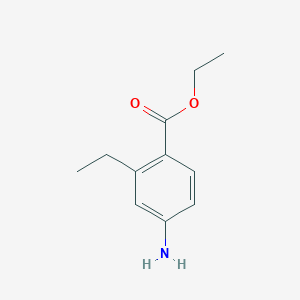
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C9H6F6OS. It is characterized by the presence of trifluoromethyl groups and a phenyl ring, making it a compound of interest in various fields of research and industry .
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with a trifluoromethylthiolating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethanol: This compound lacks the trifluoromethylthio group, making it less lipophilic and potentially less effective in certain applications.
2,2,2-Trifluoroacetophenone: This compound has a ketone functional group instead of an alcohol, leading to different reactivity and applications
The unique combination of trifluoromethyl and trifluoromethylthio groups in this compound makes it a distinctive compound with valuable properties for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H6F6OS |
|---|---|
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[4-(trifluoromethylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6OS/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7,16H |
Clé InChI |
MWRWXOJRGJUZDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)O)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



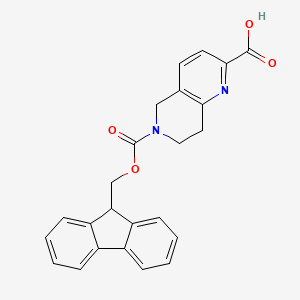
![1-(Butan-2-yl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13518279.png)
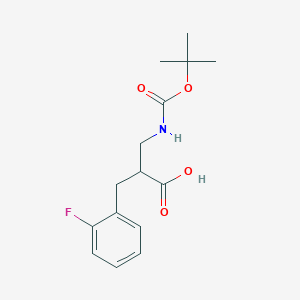

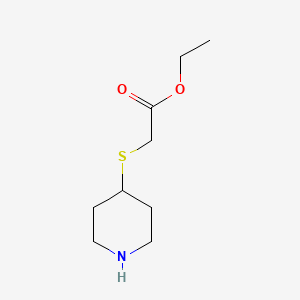
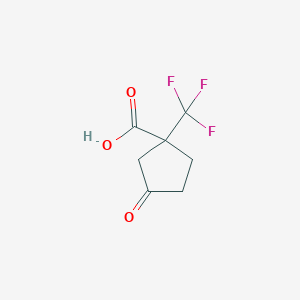
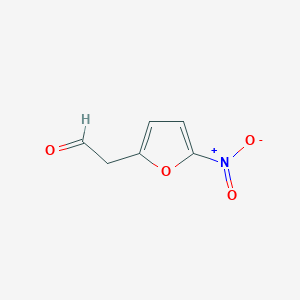
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
